

Physical and chemical properties of 3-thienylacetonitrile

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Compound of Interest

Compound Name: 3-Thiopheneacetonitrile

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An In-depth Technical Guide to 3-Thienylacetonitrile

Introduction

3-Thienylacetonitrile, also known as **3-thiopheneacetonitrile**, is a heterocyclic organic compound featuring a thiophene ring substituted with a cyanomethyl group. Its chemical structure makes it a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The presence of the reactive nitrile group and the aromatic thiophene ring allows for a diverse range of chemical transformations, making it a key building block for more complex molecular architectures. This guide provides a comprehensive overview of its physical and chemical properties, experimental protocols, and safety information, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

3-Thienylacetonitrile is typically a clear yellow to brown liquid under standard conditions.^[1] A summary of its key physical and chemical properties is presented in the table below for easy reference and comparison.

Property	Value	Source
Molecular Formula	C ₆ H ₅ NS	[2]
Molecular Weight	123.18 g/mol	[2][3]
CAS Number	13781-53-8	[2][3]
Appearance	Clear yellow to brown liquid	[1]
Boiling Point	124-125 °C at 16 mmHg	[1][2]
Density	1.08 g/mL at 25 °C	[2]
Refractive Index	n _{20/D} 1.545	[1][2]
Flash Point	>230 °F (>110 °C)	[1][2]
Vapor Pressure	0.0316 mmHg at 25 °C	[1]
Water Solubility	log ₁₀ WS = -1.90 (calculated)	[4]
Octanol/Water Partition Coefficient	logP _{oct/wat} = 1.814 (calculated)	[4]
Enthalpy of Vaporization (Δ _{vap} H°)	61.10 ± 1.30 kJ/mol	[4]

Spectral Data

While raw spectral data is instrument-dependent, the expected spectral characteristics for 3-thienylacetonitrile are as follows:

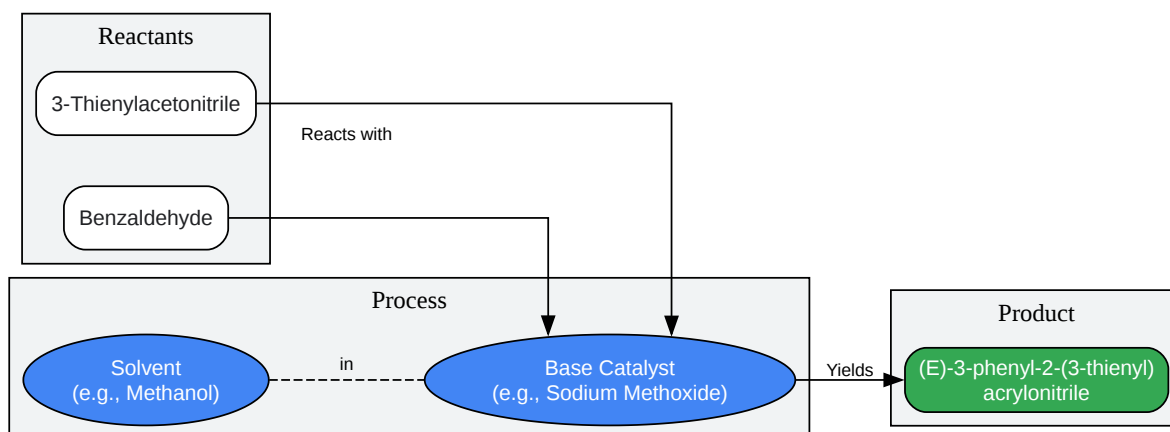
- **Infrared (IR) Spectroscopy:** The IR spectrum would prominently feature a sharp, strong absorption band around 2250 cm⁻¹ characteristic of the nitrile (C≡N) stretching vibration. Other expected signals include C-H stretching from the aromatic thiophene ring (around 3100 cm⁻¹) and the aliphatic methylene group (around 2900-3000 cm⁻¹), as well as C=C stretching from the thiophene ring in the 1400-1600 cm⁻¹ region.[3]
- **Nuclear Magnetic Resonance (NMR) Spectroscopy:**

- ^1H NMR: The proton NMR spectrum would show signals corresponding to the three protons on the thiophene ring, typically in the aromatic region (δ 7.0-7.5 ppm). A singlet would be observed for the two protons of the methylene ($-\text{CH}_2-$) group, likely in the range of δ 3.5-4.0 ppm.
- ^{13}C NMR: The carbon NMR spectrum would display signals for the four distinct carbons of the thiophene ring, the methylene carbon, and the nitrile carbon (typically around δ 115-120 ppm).
- Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M^+) corresponding to the molecular weight of the compound ($m/z = 123$).

Chemical Reactivity and Applications

3-Thienylacetonitrile is a versatile reagent in organic synthesis, primarily utilized for its reactive methylene group, which can be deprotonated to form a carbanion. This nucleophile can then participate in various carbon-carbon bond-forming reactions.

A common application is its use in Knoevenagel condensation reactions with aldehydes and ketones. For instance, it has been used in the synthesis of (E)-3-phenyl-2-(3-thienyl)acrylonitrile and (Z)-3-(4-methylphenyl)-2-(3-thienyl)acrylonitrile. The reaction with benzaldehyde, catalyzed by a base, is a typical example of its reactivity. Kinetic studies have shown that in base-catalyzed condensation reactions with benzaldehyde, the reactivity of 3-thienylacetonitrile is lower than that of phenylacetonitrile and 2-thienylacetonitrile.^[5]



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Caption: Knoevenagel condensation of 3-thienylacetonitrile with benzaldehyde.

Experimental Protocols

Synthesis of 3-Thienylacetonitrile

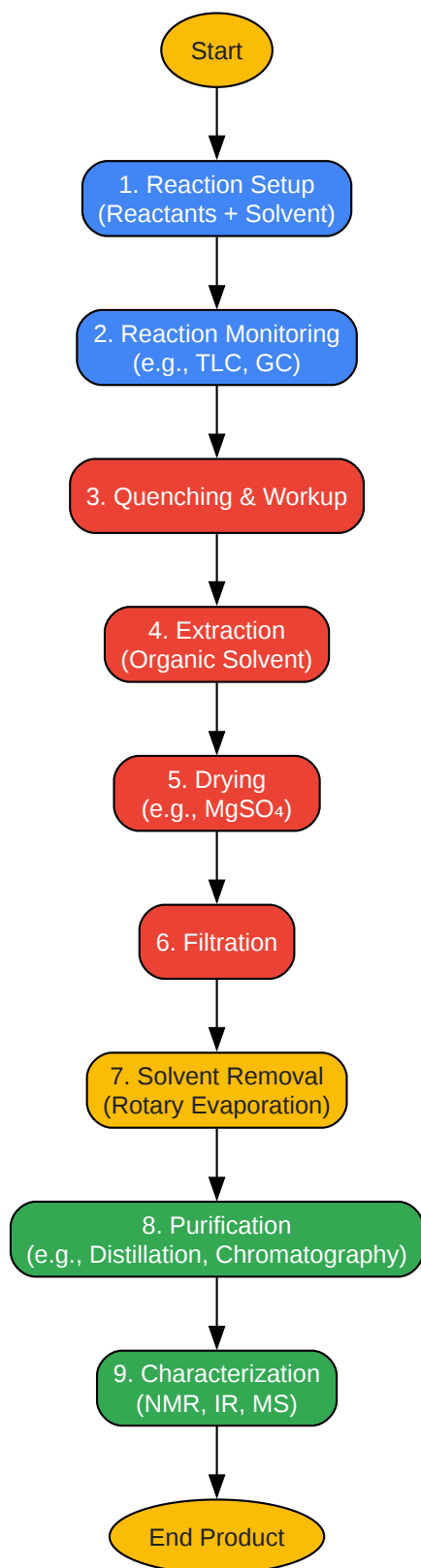
A patented method for the preparation of 3-thienylacetonitrile involves the reaction of 2,5-dihydrothiophene-3-carboxaldehyde with a cyanide, followed by an elimination step.[6]

Protocol:

- **Cyanohydrin Formation:** 2,5-dihydrothiophene-3-carboxaldehyde is reacted with a cyanide source (e.g., sodium cyanide) to form the corresponding cyanohydrin.
- **Dehydration/Elimination:** The resulting cyanohydrin intermediate is then subjected to dehydration to eliminate a molecule of water, leading to the formation of the aromatic thiophene ring and the desired 3-thienylacetonitrile product. This step can be achieved using reagents like phosphoryl chloride in a pyridine/toluene mixture.[6]

General Workflow for Synthesis and Purification

The following diagram illustrates a general experimental workflow applicable to the synthesis and purification of compounds like 3-thienylacetonitrile.



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Caption: General laboratory workflow for synthesis and purification.

Safety and Hazard Information

3-Thienylacetonitrile is classified as a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3][7]

- GHS Hazard Statements:
 - H302: Harmful if swallowed.[3]
 - H312: Harmful in contact with skin.[3]
 - H315: Causes skin irritation.[3]
 - H319: Causes serious eye irritation.[3]
 - H332: Harmful if inhaled.[3]
 - H335: May cause respiratory irritation.[3]
- Precautionary Measures:
 - Avoid contact with skin, eyes, and clothing.[7]
 - Wear personal protective equipment, including gloves, safety goggles, and a lab coat.
 - Use only in a well-ventilated area or under a fume hood.[1]
 - Keep away from incompatible substances such as strong oxidizing agents.[8]
 - Store in a tightly closed container in a cool, dry place.[1]

Conclusion

3-Thienylacetonitrile is a significant heterocyclic intermediate with well-defined physical and chemical properties. Its utility in organic synthesis, particularly in the construction of more

complex molecules through reactions involving its active methylene group, makes it a compound of interest for researchers in medicinal and materials chemistry. Proper handling and adherence to safety protocols are essential when working with this compound due to its potential hazards. This guide provides a foundational understanding for professionals engaged in research and development involving 3-thienylacetonitrile.

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